molecular formula C11H26N2 B1334337 5-(Diisopropylamino)amylamine CAS No. 209803-40-7

5-(Diisopropylamino)amylamine

Cat. No. B1334337
M. Wt: 186.34 g/mol
InChI Key: CIFBCEXYFFKMEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of isopropylamine as a key starting material. In the first paper, isopropylamine serves as an ideal amino donor for the reductive amination of carbonyl compounds catalyzed by ω-transaminase (ω-TA). This process is used for the asymmetric synthesis of unnatural amino acids, which suggests that similar methods could potentially be applied to synthesize 5-(Diisopropylamino)amylamine .

Molecular Structure Analysis

While the molecular structure of 5-(Diisopropylamino)amylamine is not directly analyzed in the papers, the structure of isopropylamine and its derivatives are likely to share some characteristics. The presence of the isopropylamino group in these compounds suggests that 5-(Diisopropylamino)amylamine would have similar steric and electronic properties, which could influence its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The second paper discusses the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which involves a cyclization reaction followed by a nucleophilic substitution. This indicates that the isopropylamino group can participate in such reactions, which could be relevant when considering the chemical reactions that 5-(Diisopropylamino)amylamine might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Diisopropylamino)amylamine are not described in the provided papers. However, the volatility of the ketone byproduct from the use of isopropylamine as an amino donor suggests that compounds with isopropylamino groups might exhibit significant volatility as well. Additionally, the biological evaluation of related compounds for analgesic and anti-inflammatory activity implies that 5-(Diisopropylamino)amylamine could also possess biological properties worth investigating .

Scientific Research Applications

Application in Metabolomics and Cancer Research

5-(Diisopropylamino)amylamine (DIAAA) has been effectively utilized in a polarity-tuning derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) for probing carboxyl-containing metabolites (CCMs). This technique has significantly enhanced sensitivity and separation efficiency, enabling the simultaneous determination of diverse CCMs. This approach has been particularly valuable in identifying potential biomarkers in colorectal cancer patients, highlighting its importance in cancer research and metabolomics (Bian et al., 2018).

Use in Nanoparticle Synthesis and Catalysis

In the field of nanotechnology, amylamine has been used to stabilize platinum(0) nanoparticles. Amylamine-stabilized platinum(0) nanoparticles have shown promise as active and reusable nanocatalysts in room-temperature dehydrogenation processes, particularly for dimethylamine-borane, which is a potential hydrogen storage material (Sen et al., 2014).

Involvement in Synthetic Chemistry

Amylamine plays a crucial role in synthetic chemistry, such as in the synthesis of DNA and drug-delivery systems. For instance, it's used in the synthesis of 5-hydroxymethyluracil containing DNA (Conte et al., 1992) and in the development of nanovesicles for drug delivery, demonstrating its versatility and importance in advanced pharmaceutical research (Wang et al., 2014).

Role in Neuropharmacology

Amylamine derivatives have been studied in neuropharmacology, particularly concerning serotonin receptors. Research has shown that derivatives of amylamine can interact with serotonin receptors, providing insights into their potential therapeutic applications or toxicological effects (Ban & Seong, 2005).

In Analy

tical Chemistry and ToxicologyAmylamine and its derivatives have significant applications in analytical chemistry, particularly in the identification and characterization of psychoactive substances. For example, studies have used advanced techniques like ESI-MS-MS and ESI-TOF-MS to analyze the synthetic routes and characterize psychoactive tryptamines, demonstrating the utility of amylamine in forensic and toxicological studies (Brandt et al., 2004).

Safety And Hazards

5-(Diisopropylamino)amylamine is classified as corrosive. It causes severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .

properties

IUPAC Name

N',N'-di(propan-2-yl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFBCEXYFFKMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396449
Record name 5-(DIISOPROPYLAMINO)AMYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diisopropylamino)amylamine

CAS RN

209803-40-7
Record name N1,N1-Bis(1-methylethyl)-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209803-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(DIISOPROPYLAMINO)AMYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
X Bian, N Li, B Tan, B Sun, MQ Guo, G Huang… - Analytical …, 2018 - ACS Publications
Carboxyl-containing metabolites (CCMs) widely exist in living systems and are the essential components for life. Global characteristics of CCMs in biological samples are critical for the …
Number of citations: 70 pubs.acs.org
Q Yang, Y Zhao, N Li, JL Wu, X Huang… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Introduction: Osteoarthritis (OA) is a prevalent joint disorder worldwide. Sodium hyaluronate (SH) and mesenchymal stem cells (MSCs) are promising therapeutic strategies for OA. …
Number of citations: 4 www.ncbi.nlm.nih.gov
Y Ge, X Bian, B Sun, M Zhao, Y Ma… - Journal of agricultural …, 2019 - ACS Publications
Pu-erh tea, a famous traditional Chinese tea with multiple health benefits, is produced by microbial fermentation. It has been reported that major known bioactive compounds in green …
Number of citations: 50 pubs.acs.org
Y Gao, Y Fu, N Li, Y Jiang, X Liu, C Gao, L Wang… - Food Chemistry, 2023 - Elsevier
Carboxyl-containing components (CCCs) was the key chemical markers for fermented soybean, whose composition and content would be dramatically changed during the fermentation …
Number of citations: 1 www.sciencedirect.com
HL Jin, XJ Liu, XY Feng, WT Zhu, SL Feng… - Frontiers in …, 2023 - frontiersin.org
Objective: To explore the molecular mechanism of quercetin 7-rhamnoside (Q7R) in the treatment of cholestatic hepatitis induced by alpha-naphthylisothiocyanate (ANIT). Methods: In …
Number of citations: 5 www.frontiersin.org
Y Zhang, X Bian, J Yang, H Wu, JL Wu… - Frontiers in …, 2019 - frontiersin.org
The root of Aconitum kusnezoffii (Caowu in Chinese, CW) is not only commonly used as a traditional Chinese medicine (TCM), but also served as a tonic in China. Due to its high toxicity…
Number of citations: 13 www.frontiersin.org
C Luo, X Bian, Q Zhang, Z Xia, B Liu, Q Chen… - Frontiers in …, 2019 - frontiersin.org
Cerebral energy deficiency is a key pathophysiologic cascade that results in neuronal injury and necrosis after ischemic stroke. Shengui Sansheng San (SSS) has been used to treat …
Number of citations: 18 www.frontiersin.org
X Bian, Y Qian, B Tan, K Li, X Hong, CC Wong, L Fu… - Analytica chimica …, 2020 - Elsevier
Carboxylic acid metabolome plays vital roles in the study of pathological mechanisms about cancer. This study aimed to find potential biomarkers for colorectal cancer (CRC) using …
Number of citations: 15 www.sciencedirect.com
L Zhang, N Li, S Chen, X Bian, MA Farag, Y Ge… - TrAC Trends in …, 2022 - Elsevier
Carboxyl-containing compounds (CCCs) are indispensable for human body and related to the management of numerous diseases. However, it is still rather challenging to determine …
Number of citations: 5 www.sciencedirect.com
X Bian, X Xie, J Cai, Y Zhao, W Miao, X Chen, Y Xiao… - Food Chemistry, 2022 - Elsevier
Citri reticulatae pericarpium (CRP) shows multiple bioactivities, including antioxidant, anti-tumor, and anti-inflammation. The folk proverb “CRP, the older, the better” means storing for …
Number of citations: 21 www.sciencedirect.com

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